2-(3-Bromophenyl)propanenitrile
Overview
Description
2-(3-Bromophenyl)propanenitrile is an organic compound with the molecular formula C9H8BrN It is characterized by a bromine atom attached to the third position of a phenyl ring, which is further connected to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)propanenitrile typically involves the bromination of a suitable precursor, such as 3-phenylpropanenitrile. One common method includes the use of bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3-hydroxypropanenitrile or 3-aminopropanenitrile.
Reduction: Formation of 3-phenylpropanamine.
Oxidation: Formation of 3-bromoquinone derivatives.
Scientific Research Applications
2-(3-Bromophenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)propanenitrile exerts its effects depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The nitrile group can interact with various molecular targets, influencing biological pathways and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)propanenitrile: Similar structure but with the bromine atom at the second position of the phenyl ring.
3-(3-Bromophenyl)propanenitrile: Similar structure but with the nitrile group at the third position of the propyl chain.
Uniqueness
This structural arrangement can lead to different chemical behaviors and biological activities compared to its isomers .
Properties
IUPAC Name |
2-(3-bromophenyl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZDBSZYIZNISL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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